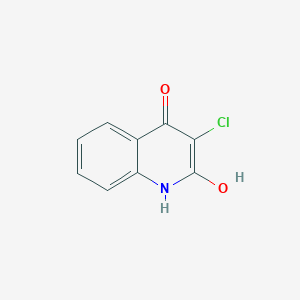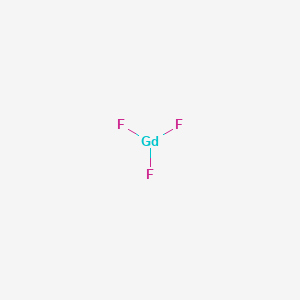
フッ化ガドリニウム(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gadolinium trifluoride is an inorganic compound with the chemical formula GdF₃. It is a white solid that is insoluble in water and has an orthorhombic crystal structure. Gadolinium trifluoride is primarily used in the production of fluoride glasses and has applications in various scientific fields due to its unique properties .
科学的研究の応用
Gadolinium trifluoride has a wide range of applications in scientific research:
Biology and Medicine:
作用機序
Target of Action
Gadolinium trifluoride (GdF3) is an inorganic compound . It is primarily used in the production of fluoride glasses and as a contrast agent in magnetic resonance imaging (MRI) . The primary targets of GdF3 are the tissues where it is deposited, particularly in the context of its use as an MRI contrast agent .
Mode of Action
The gadolinium ion (Gd3+) is useful as an MRI contrast agent because it has seven unpaired electrons, which is the greatest number of unpaired electron spins possible for an atom . Gadolinium molecules shorten the spin-lattice relaxation time (T1) of voxels in which they are present . This results in a brighter signal on T1-weighted images, improving the detection of focal lesions and the imaging of vessels .
Biochemical Pathways
It has been suggested that gadolinium can disrupt iron homeostasis , which could potentially affect a wide range of biochemical processes
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of GdF3 is limited. It is known that most gadolinium contrast agents are excreted through the renal system . Therefore, the bioavailability and pharmacokinetics of GdF3 are likely to be significantly influenced by renal function.
Result of Action
The primary result of GdF3 action is the enhancement of MRI images . Exposure to gadolinium-based contrast agents is associated with gadolinium release and tissue deposition, which may cause short- and long-term toxicity in several organs . At the cellular level, GdF3 has been shown to cause loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . It also causes injury-specific chromatin changes manifested at micromolar Gd3+ concentrations as premature chromatin condensation and highly condensed sticky chromatin patches .
Action Environment
The action of GdF3 can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action. GdF3 is a white solid that is insoluble in water , which could influence its bioavailability and efficacy Furthermore, the temperature, pH, and presence of other ions in the environment could potentially affect the stability and action of GdF3.
生化学分析
Biochemical Properties
It is known that the toxicity of Gadolinium is reduced by chelating agents that render this heavy metal into contrast complexes used for medical magnetic resonance imaging . The dissociation of Gadolinium chelates is known to generate Gd3+ ions , the cellular toxicity of which has been evaluated by monitoring the proliferation, measuring the cellular motility, and following chromatin changes in various cell lines upon Gd3+ treatment .
Cellular Effects
The cytotoxic effects of Gd3+ ions, which can be generated from Gadolinium trifluoride, have been observed in various cell lines . These effects include loss of cellular motility, irreversible attachment of cells to the growth surface, and cell death . Injury-specific chromatin changes characteristic to Gd3+ were distinguished in human skin keratinocytes (HaCaT), human limbal stem cells (HuLi), colorectal adenocarcinoma (CaCO2), murine squamous carcinoma (SCC), and Indian muntjac (IM) cell lines .
Molecular Mechanism
It is known that the released Gd3+ ions from Gadolinium complexes have been implicated in several signaling pathways such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling .
Temporal Effects in Laboratory Settings
The temporal effects of Gadolinium trifluoride in laboratory settings are not well-documented. It is known that the effects of Gadolinium-based contrast agents (GBCAs), which can release Gd3+ ions, have been studied. For instance, in a large-animal model, Gadolinium tissue concentrations in various organs were compared 10 weeks after one injection of linear and macrocyclic GBCAs .
Dosage Effects in Animal Models
In a study involving Swiss-Alpine sheep, it was found that 10 weeks after injection, linear GBCAs resulted in the highest mean Gadolinium concentrations in the kidney and liver, while low concentrations were found in the deep cerebellar nuclei .
Subcellular Localization
It is known that Gadolinium-based nanoparticles (GdBN), which can release Gd3+ ions, localize in the cytoplasm of U87 cells and are absent in the nucleus .
準備方法
Synthetic Routes and Reaction Conditions: Gadolinium trifluoride can be synthesized through several methods:
Heating Gadolinium Oxide and Ammonium Bifluoride:
Reacting Gadolinium Chloride with Hydrofluoric Acid:
Industrial Production Methods: In industrial settings, gadolinium trifluoride is often produced using the hydrofluoric acid precipitation method. This involves adding hydrofluoric acid to a gadolinium sulfate solution to precipitate hydrated gadolinium trifluoride, followed by vacuum dehydration to remove crystal water .
化学反応の分析
Types of Reactions: Gadolinium trifluoride primarily undergoes substitution reactions due to its stability and resistance to oxidation and reduction.
Common Reagents and Conditions:
Substitution Reactions:
Major Products Formed:
類似化合物との比較
- Gadolinium chloride (GdCl₃)
- Gadolinium bromide (GdBr₃)
- Gadolinium oxide (Gd₂O₃)
- Gadolinium gallium garnet (Gd₃Ga₅O₁₂)
Comparison:
Gadolinium Trifluoride vs. Gadolinium Chloride:
Gadolinium Trifluoride vs. Gadolinium Oxide:
Gadolinium Trifluoride vs. Gadolinium Gallium Garnet:
Gadolinium trifluoride’s unique properties and wide range of applications make it a valuable compound in various scientific and industrial fields.
特性
CAS番号 |
13765-26-9 |
|---|---|
分子式 |
F3Gd |
分子量 |
214.2 g/mol |
IUPAC名 |
gadolinium(3+);trifluoride |
InChI |
InChI=1S/3FH.Gd/h3*1H;/q;;;+3/p-3 |
InChIキー |
TYIZUJNEZNBXRS-UHFFFAOYSA-K |
SMILES |
F[Gd](F)F |
正規SMILES |
[F-].[F-].[F-].[Gd+3] |
| 13765-26-9 | |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



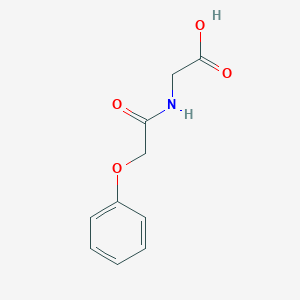
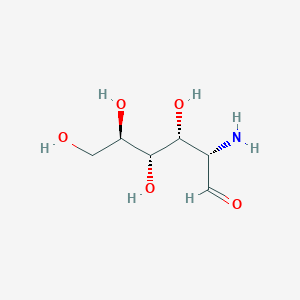
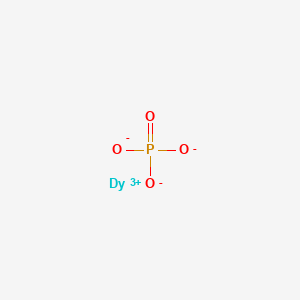
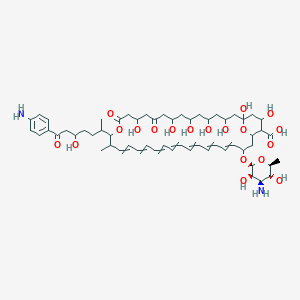
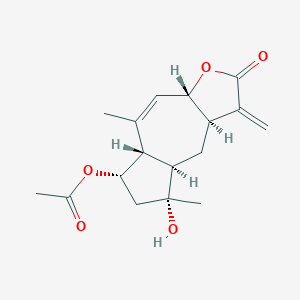
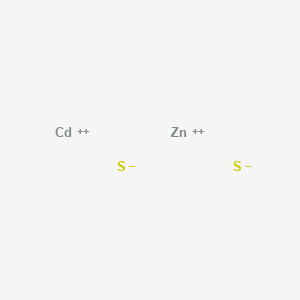
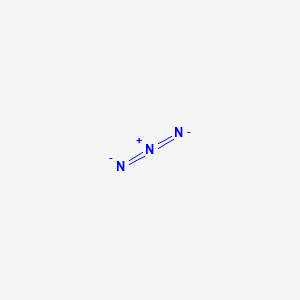
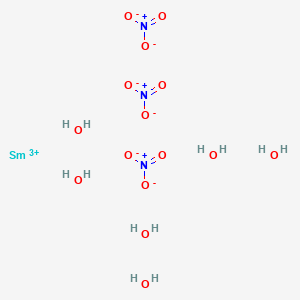
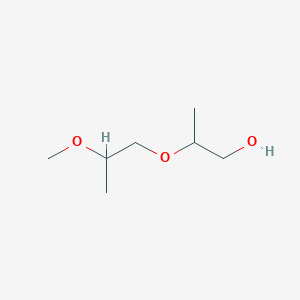
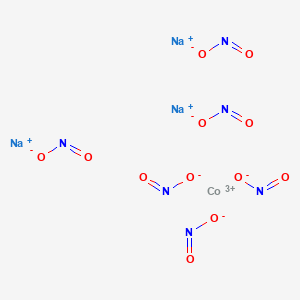
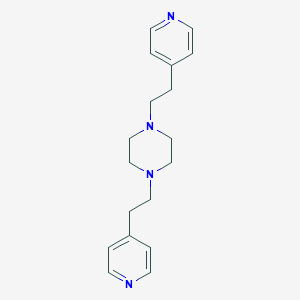
![Ethyl 4-Hydroxy-[1,5]naphthyridine-3-carboxylate](/img/structure/B81111.png)
